N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolopyrimidine class. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a pyrazolo[1,5-a]pyrimidine core with ethylphenyl and phenyl substituents, contributes to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary target of N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. This transporter plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the kidney’s descending vasa recta .
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This compound exhibits little effect towards other transporters and channels such as UT-A1, UT-A3, AQP1, CFTR, or TMEM16A .
Biochemical Pathways
The inhibition of UT-B affects the urea transport pathway . Urea is a major end product of nitrogen metabolism in humans and is transported by UT-B. By inhibiting UT-B, this compound disrupts the urea transport, which can lead to changes in urinary concentration and volume .
Pharmacokinetics
It is soluble in dmso , suggesting it could have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of UT-B by this compound leads to a decrease in maximum urinary concentration and an increase in urination volume . This effect has been observed in antidiuretic dDAVP-treated wild-type mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step often involves the condensation of a suitable diketone with hydrazine to form the pyrazole ring.
Pyrimidine Ring Construction: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone in the presence of an acid catalyst to form the pyrazolopyrimidine core.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or alkylated products, depending on the reagents and conditions used.
Scientific Research Applications
N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- N-(4-chlorophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- N-(4-bromophenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to its methyl, chloro, or bromo analogs. This subtle difference can lead to variations in binding affinity, selectivity, and overall efficacy in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-ethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-4-17-10-12-19(13-11-17)24-20-14-15(2)23-22-21(16(3)25-26(20)22)18-8-6-5-7-9-18/h5-14,24H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJVABIPSARBEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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